Nickel phthalocyanine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

26893-94-7 |

|---|---|

Molecular Formula |

C32H16N8Ni |

Molecular Weight |

571.2 g/mol |

IUPAC Name |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) |

InChI |

InChI=1S/C32H16N8.Ni/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

InChI Key |

LVIYYTJTOKJJOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ni+2] |

Related CAS |

26893-94-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nickel Phthalocyanine Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of nickel phthalocyanine (NiPc) derivatives. It delves into the underlying principles of synthetic strategies and analytical techniques, offering practical insights and detailed protocols to empower researchers in this dynamic field.

Introduction: The Enduring Allure of Nickel Phthalocyanines

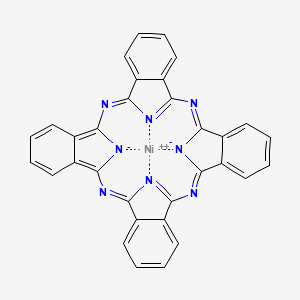

Nickel phthalocyanines are a class of synthetic macrocyclic compounds that have garnered significant scientific interest due to their exceptional thermal and chemical stability, intense color, and versatile electronic properties.[1][2] These robust molecules, structurally analogous to naturally occurring porphyrins, feature a central nickel ion chelated within a large aromatic ring system. This unique architecture underpins their utility in a wide array of applications, including as pigments and dyes, in chemical sensors, for non-linear optics, and as photosensitizers in photodynamic therapy.[3][4] The ability to modify the peripheral positions of the phthalocyanine ring with various functional groups allows for the fine-tuning of their physicochemical properties, opening up new avenues for the development of advanced materials and therapeutics.[5]

This guide will navigate the intricate landscape of NiPc derivative synthesis, from rational design and methodological selection to rigorous purification and comprehensive characterization.

Part 1: The Art and Science of Synthesis

The synthesis of this compound derivatives is a fascinating interplay of organic and inorganic chemistry. The choice of synthetic route is paramount and is dictated by the desired substitution pattern, the nature of the peripheral functional groups, and the required purity of the final product.

Liquid-Phase Synthesis: The Workhorse Approach

Liquid-phase synthesis remains a widely employed method for accessing a diverse range of NiPc derivatives. This approach typically involves the cyclotetramerization of a substituted phthalonitrile precursor in the presence of a nickel salt, often in a high-boiling point solvent.[6][7]

The selection of the solvent is critical to the success of the reaction. High-boiling point solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or various alcohols are commonly used to achieve the necessary reaction temperatures for efficient cyclization.[6][8] The choice of the nickel source, typically nickel(II) chloride (NiCl₂) or nickel(II) acetate (Ni(OAc)₂), can also influence the reaction kinetics and yield.[6][9]

A key challenge in the synthesis of asymmetrically substituted phthalocyanines is the statistical formation of a mixture of four regioisomers.[6] However, strategic selection of bulky substituents on the phthalonitrile precursor can direct the cyclotetramerization towards a specific isomer, simplifying purification.[6]

This protocol provides a generalized procedure for the synthesis of a tetra-substituted NiPc derivative from a substituted phthalonitrile.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted phthalonitrile (4 equivalents) and nickel(II) chloride (1 equivalent).

-

Solvent Addition: Add a suitable high-boiling point solvent, such as dimethylformamide (DMF), to the flask.

-

Base Addition: Introduce a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction.[7]

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and maintain for several hours. The progress of the reaction can be monitored by the appearance of the characteristic deep green or blue color of the phthalocyanine.

-

Isolation: After cooling to room temperature, precipitate the crude product by pouring the reaction mixture into a non-solvent, such as water or methanol.

-

Purification: Collect the crude product by filtration and wash extensively with various solvents to remove unreacted starting materials and byproducts. Further purification is typically required (see Section 1.3).

Solid-Phase Synthesis: A Strategy for Purity and Efficiency

Solid-phase synthesis offers an elegant alternative for the preparation of asymmetrically substituted phthalocyanines, facilitating the separation of the desired product from reaction byproducts and excess reagents.[9] In this methodology, one of the phthalonitrile precursors is attached to a solid support, such as a resin. The cyclotetramerization is then carried out with a solution of the other phthalonitrile(s) and the metal salt.[9]

The key advantage of this approach lies in the purification process. The desired asymmetrically substituted phthalocyanine remains attached to the solid support, allowing for the easy removal of symmetrical byproducts by simple washing.[9] The target compound is then cleaved from the resin in a final step.

Caption: Workflow for the solid-phase synthesis of an asymmetrically substituted this compound.

Purification: The Path to Pristine Compounds

The purification of this compound derivatives is often the most challenging aspect of their synthesis due to their inherent low solubility and tendency to aggregate. A combination of techniques is typically required to achieve high purity.

-

Soxhlet Extraction: This continuous extraction method is effective for removing soluble impurities from the crude product.

-

Column Chromatography: Silica gel or alumina column chromatography is a powerful technique for separating the desired phthalocyanine from closely related impurities and regioisomers.[6] A variety of solvent systems can be employed, with the choice depending on the polarity of the target compound.

-

Sublimation: For unsubstituted or thermally stable derivatives, train sublimation under high vacuum is an excellent method for obtaining highly pure crystalline material.[10]

Part 2: Unveiling the Molecular Identity: A Comprehensive Characterization Toolkit

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized this compound derivatives. A multi-faceted analytical approach is typically employed.

Spectroscopic Techniques: Probing the Electronic and Vibrational Landscape

UV-Vis spectroscopy is an indispensable tool for characterizing phthalocyanines. These compounds exhibit two characteristic and intense absorption bands: the Q-band in the visible region (around 600-750 nm) and the B-band (or Soret band) in the near-UV region (around 300-400 nm).[11][12][13]

The Q-band, which is responsible for the intense color of phthalocyanines, arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine macrocycle.[6] The position and shape of the Q-band are sensitive to the central metal ion, peripheral substituents, and aggregation state of the molecule.[12][14] In solution, monomeric phthalocyanines typically exhibit a sharp, single Q-band. Aggregation often leads to a broadening or splitting of this band.

| Band | Typical Wavelength Range (nm) | Origin | Significance |

| Q-band | 600-750 | π-π* (HOMO to LUMO) | Confirms the presence of the phthalocyanine macrocycle; sensitive to aggregation and substitution.[11][15] |

| B-band (Soret) | 300-400 | Deeper π-π* transitions | Provides additional confirmation of the phthalocyanine structure.[11][12] |

| Table 1: Characteristic UV-Vis Absorption Bands of Nickel Phthalocyanines. |

FT-IR spectroscopy provides valuable information about the functional groups present in the synthesized NiPc derivatives and confirms the formation of the phthalocyanine ring. The disappearance of the characteristic C≡N stretching vibration of the phthalonitrile precursor (typically around 2230 cm⁻¹) is a key indicator of successful cyclotetramerization.[3][16]

The FT-IR spectrum of a NiPc derivative will also show characteristic peaks corresponding to the vibrations of the phthalocyanine skeleton, including C=C and C=N stretching vibrations, as well as vibrations associated with the peripheral substituents.[2][17] The metal-nitrogen stretching vibration can also be observed in the far-IR region.[18]

For diamagnetic nickel(II) phthalocyanine derivatives, ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure, including the substitution pattern and the nature of the peripheral groups.[1][19] The aromatic protons of the phthalocyanine core typically appear in the downfield region of the ¹H NMR spectrum.[20] The integration and splitting patterns of the signals provide detailed information about the number and connectivity of the protons.

Mass spectrometry is used to determine the molecular weight of the synthesized NiPc derivative, confirming its elemental composition.[21][22] Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed for these relatively large and often sparingly soluble molecules.[23] The isotopic pattern of the molecular ion peak can also confirm the presence of the nickel atom.

Structural and Thermal Analysis: Delving into the Solid State

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.[24][25] For polycrystalline powders, X-ray powder diffraction (XRD) can be used to identify the crystalline phase (polymorphism) of the NiPc derivative.[26][27] Phthalocyanines are known to exist in different polymorphic forms, such as the α and β forms, which can have distinct physical properties.[26]

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the synthesized NiPc derivatives.[8][28][29] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of residual solvent or water.[28][29] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and other thermal events.[29] The high thermal stability of the phthalocyanine core is one of its defining characteristics.[1]

Caption: A logical workflow for the comprehensive characterization of a synthesized this compound derivative.

Conclusion: A Platform for Innovation

The synthesis and characterization of this compound derivatives represent a vibrant and evolving field of research. The versatility of their synthesis allows for the creation of a vast library of compounds with tailored properties. A thorough understanding of the principles and techniques outlined in this guide is crucial for the successful design, preparation, and analysis of these remarkable molecules. As our ability to control the molecular architecture of NiPc derivatives continues to advance, so too will their impact on materials science, medicine, and beyond.

References

-

Infrared Spectroscopy and Interface Electronic Properties Study of Self-Assembled this compound and Polymeric Multilayer. (n.d.). OSTI.GOV. Retrieved January 8, 2026, from [Link]

- Kayumjonov, O., Yusupov, M., & Sherkuziyev, D. (2024). THERMAL ANALYSIS STUDY OF PHTHALOCYANINE PIGMENT CONTAINING NICKEL, NITROGEN, POTASSIUM, AND PHOSPHORUS. Universum: tehnicheskie nauki, (12-10 (129)).

- Yusupov, M., & Kadirkhanov, J. (2021). Investigation of phthalocyanine diamidophosphate-nickel by thermal analysis. In E3S Web of Conferences (Vol. 264, p. 05030). EDP Sciences.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 8, 2026, from [Link]

- Yusupov, M., & Kadirkhanov, J. (2021). Investigation of phthalocyanine diamidophosphate-nickel by thermal analysis. E3S Web of Conferences, 264, 05030.

-

FTIR spectra of first-row transition metal (Mn, Fe, Co, Ni, and Cu) phthalocyanine in the presence of KO2 and Li2O2. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Eman, S. (2024). Synthesis, Characterization, and Antioxidant Potential of Nickel (II)

- Liu, C. Y., & Chen, Y. T. (2006). Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines. Organic letters, 8(8), 1533–1536.

-

FTIR spectra of phthalocyanines TN-NiPc and TN-H2Pc. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Grodzicki, A., Piszczek, P., & Gackowski, P. (2021). Chemical and Electronic Structure Characterization of Electrochemically Deposited Nickel Tetraamino-phthalocyanine.

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

Fouriertransform infrared and UV–vis spectroscopes of this compound thin films. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Synthesis and Investigation of Electrochemical and Thermal Properties of a Novel this compound Complex. (2024). MW Journal of Science.

- Grodzicki, A., Piszczek, P., & Gackowski, P. (2021). Chemical and Electronic Structure Characterization of Electrochemically Deposited Nickel Tetraamino-phthalocyanine: A Step toward More Efficient Deposition Techniques for Organic Electronics Application.

-

X-ray diffraction patterns for NiPc powder. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Cammidge, A. N., Gopee, H., & Chambrier, I. (2015). Regiospecific synthesis of tetrasubstituted phthalocyanines and their liquid crystalline order. Dalton Transactions, 44(11), 4979–4983.

-

The MALDI-TOF mass spectra of this compound (NiPC/ORM). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

UV-Vis Spectra of Metal-free, Nickel (II), Cu (II) and Zn (II) Phthalocyanines in chloroform, respectively. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

UV-Vis spectra of metallophthalocyanines 4, 5, and 6 in DMF. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Koca, A., & Kandaz, M. (2007). Synthesis and characterization of liquid crystalline tetra- and octa-substituted novel phthalocyanines. Dyes and Pigments, 74(2), 331–338.

- Synthesis, Characterization of Nickel (II) Phthalocynine, and Screening of Its Potential Antibacterial Activity. (2021). Journal of Medicinal and Chemical Sciences, 4(5), 450-455.

- Dauda, A., Olaleye, A. A., & Abdullahi, H. U. (2022). SYNTHESIS AND CHARACTERIZATION OF NEW this compound (NIPC) COMPLEX CONTAINING 7-HYDROXYCOUMARIN AND EVALUATION OF ITS ELECTROCHEMICAL AND THERMAL PROPERTIES. FUDMA JOURNAL OF SCIENCES, 5(4), 124-129.

-

UV-Vis spectra of phthalocyanines (2–6). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

The absorption spectra for this compound thin films deposited at 318, 363, 408 and 458K temperatures. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Eman, S. (2024). Synthesis, Characterization, and Antioxidant Potential of Nickel (II)

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

- Dauda, A., Olaleye, A. A., & Abdullahi, H. U. (2021). SYNTHESIS AND CHARACTERIZATION OF NEW this compound (NIPC) COMPLEX CONTAINING 7-HYDROXYCOUMARIN AND EVALUATION OF ITS ELECTROCHEMICAL AND THERMAL PROPERTIES. FUDMA JOURNAL OF SCIENCES, 5(4), 124-129.

-

X-ray diffraction of the NiPc powder. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Zhang, Z., Xiao, J., Chen, X. J., Yu, S., Yu, L., Si, R., ... & Deng, D. (2021). Molecular engineering of dispersed nickel phthalocyanines on carbon nanotubes for selective CO2 reduction.

-

Study on Synthesis and Self-assemble Nano-materials of Tetra-substituted Phenoxy this compound. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Robertson, J. M., & Woodward, I. (1937). An X-ray study of the structure of the phthalocyanines. Part I. The metal-free, nickel, copper, and platinum compounds. Journal of the Chemical Society (Resumed), 219-230.

- Hamad, O. A., Kareem, R. O., & Omer, P. K. (2024). Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. Journal of Chemical Reviews, 6(1), 1-22.

- Spectral Relationships of ZnPc and CuPc: UV-VIS and Fluorescence Behavior in Liquids and Thin Films. (2024). MDPI.

- α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties. (2020). MDPI.

- Wagner, H. J., Loutfy, R. O., & Hsiao, C. K. (1982). Purification and characterization of phthalocyanines.

- D'Acunzo, M., Galli, S., & Maccaferri, G. (2021). Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. Molecules, 26(6), 1735.

- Stassen, D., & De Feyter, S. (2004). X-Ray Diffraction Study of Crystal Structure and Thin Films of Chromium(II) Phthalocyaninate. Crystal Growth & Design, 4(2), 263–267.

- Zhang, Z., Xiao, J., Chen, X. J., Yu, S., Yu, L., Si, R., ... & Deng, D. (2021). Molecular engineering of dispersed nickel phthalocyanines on carbon nanotubes for selective CO2 reduction. OSTI.GOV.

-

Synthesis of Ni(II) complexes of meso-edited phthalocyanine derivatives 2, 3, and 4 via open-form Ni tetramer 1 NaHMDS sodium hexamethyldisilazide, ⁱAm isoamyl. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Derivatizable phthalocyanine with single carboxyl group: Synthesis and purification. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- Gryko, D. T., & Galezowski, M. (2001). X-ray Structures and Homolysis of Some Alkylcobalt(III) Phthalocyanine Complexes. Inorganic Chemistry, 40(13), 3112–3119.

-

The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]

Sources

- 1. Synthesis of 4-Aminophenoxy Substituted this compound Complex and Investigation of Electrochemical and Thermal Properties | MW Journal of Science [mwjscience.com]

- 2. Synthesis, Characterization of Nickel (II) Phthalocynine, and Screening of Its Potential Antibacterial Activity [jmchemsci.com]

- 3. SYNTHESIS AND CHARACTERIZATION OF NEW this compound (NIPC) COMPLEX CONTAINING 7-HYDROXYCOUMARIN AND EVALUATION OF ITS ELECTROCHEMICAL AND THERMAL PROPERTIES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]

- 4. osti.gov [osti.gov]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Regiospecific synthesis of tetrasubstituted phthalocyanines and their liquid crystalline order - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00076A [pubs.rsc.org]

- 7. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and characterization of phthalocyanines | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. osti.gov [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. publishing.emanresearch.org [publishing.emanresearch.org]

- 20. publishing.emanresearch.org [publishing.emanresearch.org]

- 21. This compound [webbook.nist.gov]

- 22. This compound [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. 136. An X-ray study of the structure of the phthalocyanines. Part I. The metal-free, nickel, copper, and platinum compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. devos.uz [devos.uz]

- 29. researchgate.net [researchgate.net]

Foreword: Decoding the Molecular Blueprint of Nickel Phthalocyanine

An In-Depth Technical Guide to the Spectroscopic Analysis of Nickel Phthalocyanine Complexes

This compound (NiPc) and its derivatives represent a cornerstone class of synthetic macrocyclic compounds, positioned at the intersection of materials science, chemistry, and nanotechnology. Their robust thermal and chemical stability, coupled with a unique 18 π-electron conjugated system, makes them exceptional candidates for applications ranging from organic field-effect transistors and solar cells to gas sensors and nonlinear optical materials.[1][2] The macroscopic performance of any NiPc-based device is intrinsically linked to the molecular-level properties of the complex: its electronic structure, crystalline phase (polymorphism), molecular orientation, and intermolecular interactions.

This guide serves as a technical deep-dive into the spectroscopic techniques that form the bedrock of NiPc characterization. We move beyond a simple recitation of methods to explore the causality behind experimental choices and the logic of spectral interpretation. For researchers in materials development and drug discovery, a masterful understanding of these analytical tools is not merely advantageous; it is fundamental to innovation. This document is structured to provide both foundational knowledge and field-proven insights, empowering scientists to conduct robust, self-validating analyses and accelerate their research and development cycles.

Electronic Spectroscopy: Probing the π-Electron System with UV-Visible Absorption

The vibrant blue-green color of NiPc is a direct manifestation of its complex electronic structure. UV-Visible (UV-Vis) spectroscopy is the primary tool for investigating the π-π* electronic transitions within the macrocycle, providing critical information on solubility, aggregation, and solid-state packing.[3]

Theoretical Underpinnings: The Q and Soret Bands

The UV-Vis spectrum of a typical metallophthalocyanine is dominated by two principal absorption regions, best explained by Gouterman's four-orbital model.[3][4]

-

The Q-Band: This intense absorption appears in the visible region (typically 600-750 nm) and arises from the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This transition is responsible for the compound's characteristic color.

-

The Soret Band (or B-Band): Found in the near-UV region (typically 300-400 nm), this band corresponds to transitions from deeper π-orbitals to the LUMO.[4][5]

The precise position, shape, and intensity of these bands are exquisitely sensitive to the molecule's environment.

Caption: Simplified orbital transition diagram for NiPc.

Causality in Spectral Shifts: Aggregation and Polymorphism

In solution, NiPc molecules have a strong tendency to stack via π-π interactions, a phenomenon known as aggregation.[6] This is a critical factor to control, as aggregates often have different electronic and photophysical properties than the monomeric species.

-

Monomeric NiPc: In dilute solutions of non-coordinating solvents, NiPc exists primarily as a monomer, characterized by a sharp, intense Q-band.

-

H-Aggregates: Face-to-face (cofacial) stacking leads to the formation of H-aggregates. This interaction causes a splitting of the excited state energy levels, resulting in a characteristic blue-shift of the Q-band.[7]

-

J-Aggregates: Head-to-tail (offset) stacking forms J-aggregates, which typically exhibit a red-shifted Q-band.

In the solid state, NiPc can exist in several crystalline forms, or polymorphs, most commonly the α-phase and the more thermodynamically stable β-phase.[8] These phases differ in the tilt angle and packing of the molecules, leading to distinct spectral signatures. The transition from the α- to β-phase, often induced by thermal annealing, can be monitored by observing changes in the UV-Vis spectrum, particularly the splitting of the Q-band (known as Davydov splitting).[4][9]

Data Presentation: UV-Vis Absorption Maxima

| Species/Phase | Solvent/State | Q-Band (λmax, nm) | Soret Band (λmax, nm) | Key Feature | Reference |

| Monomeric NiPc | Chloroform | ~670-717 | ~346 | Sharp, intense Q-band | [10][11] |

| Aggregated NiPc | Thin Film (α-phase) | ~630, ~700 | ~335 | Broad, split Q-band | [9][12] |

| Aggregated NiPc | Thin Film (β-phase) | ~640, ~716 | ~337 | Sharper, more resolved split Q-band | [4][5] |

Experimental Protocol: UV-Vis Analysis of NiPc in Solution

-

Preparation: Prepare a stock solution of NiPc in a suitable, high-purity solvent (e.g., chloroform, DMF) at a concentration of 1x10⁻³ M. Ensure the solvent is spectroscopic grade.

-

Rationale: Phthalocyanines are prone to aggregation even at moderate concentrations.[13] Starting with a concentrated stock allows for precise serial dilutions.

-

Dilution Series: Perform a serial dilution to create a range of concentrations from 1x10⁻⁵ M down to 1x10⁻⁷ M.

-

Rationale: Observing the spectra as a function of concentration is a self-validating method to study aggregation. If Beer's Law is obeyed (absorbance is linear with concentration) and the spectral shape does not change, the species is likely monomeric in that range. Deviations indicate aggregation.[7]

-

Instrumentation: Use a dual-beam spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length), one for the sample and one for the solvent blank.

-

Rationale: Quartz cuvettes are required for measurements in the UV region (<340 nm). A dual-beam setup corrects for solvent absorption and lamp fluctuations in real-time.

-

Measurement: Record the absorbance spectrum from 250 nm to 900 nm for each concentration.

-

Analysis: Identify the λmax for the Q-band and Soret band. Plot absorbance at the Q-band maximum versus concentration to check for linearity (Beer's Law plot). Note any changes in peak shape or position with increasing concentration.

Vibrational Spectroscopy: Unveiling Molecular Structure with FT-IR and Raman

Vibrational spectroscopy probes the stretching, bending, and torsional motions of atoms within the NiPc molecule. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide a detailed "fingerprint" of the molecular structure, enabling the identification of functional groups, the study of metal-ligand interactions, and the differentiation of polymorphs.[14][15]

Theoretical Underpinnings: Complementary Techniques

-

FT-IR Spectroscopy: Measures the absorption of infrared radiation at frequencies corresponding to vibrational modes that cause a change in the molecule's dipole moment.[16] It is particularly sensitive to polar functional groups.

-

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (from a laser).[15] Vibrational modes that cause a change in the molecule's polarizability are Raman-active.[16] This technique is highly sensitive to the symmetric vibrations of the non-polar macrocyclic framework.

Caption: Comparison of FT-IR and Raman spectroscopy principles.

Causality in Spectral Features

The vibrational spectrum of NiPc is rich with information:

-

Macrocycle Vibrations: Stretching modes of C=C and C-N bonds within the isoindole and pyrrole units appear in the 1300-1800 cm⁻¹ region.[17]

-

In-Plane and Out-of-Plane Bending: C-H bending modes are typically observed between 800 and 1330 cm⁻¹.[17]

-

Metal-Ligand Interaction: The vibration associated with the Ni-N bond provides direct insight into the coordination environment of the central metal ion. This mode is often observed in the far-IR or Raman spectrum, with a reported peak around 880-915 cm⁻¹.[18][19]

-

Polymorph Identification: The α and β phases of NiPc exhibit subtle but distinct differences in their vibrational spectra due to different intermolecular interactions in the crystal lattice. These differences are often more pronounced in the low-frequency region and can be used to identify the dominant polymorph.[4][20]

Data Presentation: Key Vibrational Frequencies

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy | Significance | Reference |

| 2850-3000 | C-H Stretching | FT-IR | Confirms presence of aromatic C-H bonds | [18] |

| 1400-1500 | C=C Stretching (Isoindole) | FT-IR, Raman | Core macrocycle structure | [17] |

| 1280-1430 | C-N Stretching (Isoindole) | FT-IR | Core macrocycle structure | [18] |

| ~1540 | Cα-Nm-Cα out-of-phase stretch | Raman | Intense, characteristic Raman mode | [14] |

| 880-915 | Ni-N Vibration | FT-IR, Raman | Probes central metal-ligand bond | [18][19] |

Experimental Protocol: FT-IR Analysis using a KBr Pellet

-

Sample Preparation: Mix ~1 mg of dry NiPc powder with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.

-

Rationale: KBr is transparent to IR radiation in the typical measurement range (400-4000 cm⁻¹) and serves as an inert matrix. Thorough mixing is crucial for a homogenous sample. The sample and KBr must be perfectly dry to avoid a broad O-H absorption from water.

-

Grinding: Gently grind the mixture until it is a fine, homogenous powder.

-

Rationale: This reduces particle size to minimize scattering of the IR beam.

-

Pressing: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Measurement: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically by co-adding 32 or 64 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample chamber should be recorded first.

-

Analysis: Identify characteristic peaks and compare them to literature values to confirm the structure and identify the polymorph.[4][21]

X-ray Spectroscopy: A Probe of Elemental and Electronic States

X-ray spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), provide powerful, element-specific information about the chemical composition, oxidation states, and local electronic and atomic structure of NiPc complexes.[18][22] These methods are typically performed under ultra-high vacuum (UHV) conditions and are particularly useful for analyzing thin films and surfaces.[1]

Theoretical Underpinnings

-

XPS: A surface-sensitive technique where the sample is irradiated with X-rays, causing the emission of core-level electrons. By measuring the kinetic energy of these photoelectrons, one can determine their binding energy, which is characteristic of the element and its chemical environment.[18]

-

XAS: This technique measures the absorption of X-rays as their energy is tuned across an element's absorption edge. The resulting spectrum has two regions:

-

XANES/NEXAFS (X-ray Absorption Near-Edge Structure): Provides information on the oxidation state and the unoccupied density of states (e.g., transitions from core levels to empty molecular orbitals like the LUMO).[22][23]

-

EXAFS (Extended X-ray Absorption Fine Structure): Oscillations past the absorption edge can be analyzed to determine local atomic structure, such as the bond length and coordination number of the absorbing atom (e.g., the Ni-N bond distance).[24]

-

Causality in Spectral Features

-

Ni 2p XPS Spectrum: The binding energy and satellite features of the Ni 2p core level are highly sensitive to the oxidation state and spin state of the nickel ion, confirming the Ni(II) state.

-

N 1s XPS Spectrum: The N 1s spectrum can be deconvoluted into components representing the different nitrogen environments in the molecule: the four inner nitrogen atoms coordinated to the nickel (C-N-Ni) and the four aza-bridging nitrogen atoms.[18]

-

Ni L-edge XAS: Probes transitions from Ni 2p core levels to unoccupied Ni 3d orbitals, providing direct insight into the character of the LUMO and the nature of the metal-ligand bonding.[22]

-

Ni K-edge EXAFS: Analysis of the EXAFS region allows for a precise determination of the average Ni-N bond distance in the first coordination shell.[24]

Data Presentation: Characteristic XPS Binding Energies

| Core Level | Approximate Binding Energy (eV) | Information Gleaned | Reference |

| Ni 2p₃/₂ | ~855 | Oxidation state of Nickel | [18] |

| N 1s | ~399.0 | N-C and C-N-Ni environments | [18] |

| C 1s | ~284.8 - 286.5 | Aromatic C-C/C-H and C-N environments | [18] |

General Workflow for UHV Spectroscopic Analysis

Caption: General workflow for XPS/XAS analysis of NiPc thin films.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For NiPc, its application requires careful consideration of the complex's electronic properties and solubility.

Applicability and Challenges

Standard square-planar Ni(II) phthalocyanine is a d⁸ complex and is diamagnetic, making it theoretically NMR-active.[25] However, two major challenges exist:

-

Solubility: Unsubstituted NiPc is poorly soluble in most common NMR solvents, making solution-state NMR impractical.[1] This is typically overcome by studying derivatives with solubilizing groups attached to the periphery of the macrocycle.[26]

-

Paramagnetism: While typically diamagnetic, some Ni(II) complexes can exist in paramagnetic states, which would lead to extremely broad, unobservable signals in a standard high-resolution NMR experiment.[27][28] Characterization must confirm the diamagnetic nature of the sample.

For these reasons, ¹H and ¹³C NMR are primarily used for substituted, soluble, and confirmed diamagnetic NiPc derivatives to verify their structure.[29] Direct observation of the nickel center via ⁶¹Ni NMR is exceptionally difficult due to the nucleus's low natural abundance, low sensitivity, and quadrupolar nature, and is rarely performed.[27][30]

Experimental Protocol: ¹H NMR of a Soluble NiPc Derivative

-

Sample Preparation: Dissolve 5-10 mg of the soluble NiPc derivative in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Rationale: The deuterated solvent prevents a large, interfering solvent proton signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Measurement: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Rationale: Higher field strengths provide better signal dispersion and resolution, which is important for complex aromatic molecules.

-

Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the positions of substituents and the integrity of the macrocyclic structure.[26] The aromatic protons on the Pc ring will appear far downfield due to the ring current effect of the macrocycle.

Conclusion: A Multi-faceted Approach to Comprehensive Characterization

No single spectroscopic technique can fully reveal the complex nature of a this compound system. A comprehensive and reliable characterization is built upon the synergistic integration of multiple analytical methods. UV-Vis spectroscopy provides the initial, crucial insights into electronic transitions and aggregation states. Vibrational spectroscopies (FT-IR and Raman) deliver an unambiguous structural fingerprint, confirming molecular integrity and identifying solid-state phases. For surface-sensitive analysis of thin films, X-ray techniques (XPS and XAS) offer unparalleled detail on elemental composition, chemical states, and the local coordination environment of the nickel center. Finally, for soluble derivatives, NMR spectroscopy serves as the gold standard for structural elucidation in the solution phase. By judiciously selecting and integrating these techniques, researchers can construct a complete and validated model of their NiPc complexes, directly linking molecular properties to macroscopic function and accelerating the design of next-generation materials.

References

-

Kubiak, R., & Janczak, J. (2021). Chemical and Electronic Structure Characterization of Electrochemically Deposited Nickel Tetraamino-phthalocyanine. The Journal of Physical Chemistry C. [Link]

-

El-Nahass, M. M., et al. (2012). Study on the UV-Visble of Ni-Phthalocyanine thin film Optical Properties. Arab Journals Platform. [Link]

-

Lynch, B. (2019). The Electronic and Vibrational Spectroscopy of Metal Phthalocyanines and Metal Phthalocyanine Chlorides Isolated in Low Temperature Solids. Maynooth University Research Archive Library. [Link]

-

Nasir, E. M., Hussein, M. A., & Al-Aarajiy, A. M. (2019). Investigation of this compound Thin Films for Solar Cell Applications. Advances in Materials Physics and Chemistry. [Link]

-

Kubiak, R., et al. (2021). Chemical and Electronic Structure Characterization of Electrochemically Deposited Nickel Tetraamino-phthalocyanine: A Step toward More Efficient Deposition Techniques for Organic Electronics Application. ACS Applied Electronic Materials. [Link]

-

Li, L. S., & Li, A. D. Q. (2001). Infrared Spectroscopy and Interface Electronic Properties Study of Self-Assembled this compound and Polymeric Multilayer. Los Alamos National Laboratory. [Link]

-

ResearchGate. (n.d.). Shows the structure parameters of NiPc films. ResearchGate. [Link]

-

Krasnikov, S. A., et al. (2006). X-ray absorption study of electronic structure of Ni(II) phthalocyanine and porphyrins. ResearchGate. [Link]

-

ResearchGate. (n.d.). Raman spectra of thin films: a) comparison of NiPc-derived composites... ResearchGate. [Link]

-

El-Nahass, M. M., et al. (2005). Fourier-transform infrared and UV–vis spectroscopes of this compound thin films. ResearchGate. [Link]

-

Abd-Lefdil, M., & Zorkani, I. (2002). Dispersion studies and electronic transitions in this compound thin films. ResearchGate. [Link]

-

Tobik, J., & Tosatti, E. (2007). Structure, vibrations and Raman modes in electron doped metal phthalocyanines. University of Trieste. [Link]

-

Avakyan, L. A., et al. (2013). Atomic Structure of this compound Probed by X-Ray Absorption Spectroscopy and Density Functional Simulations. ResearchGate. [Link]

-

Tarrad, S. N., Hussain, S. A., & Al-Asady, F. H. (2020). Study of structural, optical and sensitivity properties of NiPc thin film prepared by thermal evaporation. AIP Publishing. [Link]

-

Djurišić, A. B., et al. (2001). Spectroscopic ellipsometry of metal phthalocyanine thin films. Optica Publishing Group. [Link]

-

Tarrad, S. N., & Hussain, S. A. (2020). Investigate the Structural and Optical Properties of this compound (NiPc)Thin Films Prepared by Chemical Spray Pyrolysis Method. ResearchGate. [Link]

-

ResearchGate. (n.d.). Vibration frequencies (cm -1 ) in IR spectra of CuPc*. ResearchGate. [Link]

-

Fronzoni, G., et al. (2012). Theoretical Study of Near-Edge X-ray Absorption Fine Structure Spectra of Metal Phthalocyanines at C and N K-Edges. The Journal of Physical Chemistry A. [Link]

-

Nasir, E. M. (2014). Structural and Surface Morphology Analysis of this compound Thin Films. Advances in Materials Physics and Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (n.d.). FT-IR spectra for NiPc and for H2Pc powders. ResearchGate. [Link]

-

Singh, J., et al. (2016). Theoretical investigation of the electronic structure of a substituted this compound. AIP Publishing. [Link]

-

ResearchGate. (n.d.). The absorption spectra for this compound thin films deposited... ResearchGate. [Link]

-

ResearchGate. (n.d.). UV-Vis Spectra of Metal-free, Nickel (II), Cu (II) and Zn (II) Phthalocyanines in chloroform, respectively. ResearchGate. [Link]

-

Wang, C., & Zhang, J. (2009). Theoretical investigation of the molecular, electronic structures and vibrational spectra of a series of first transition metal phthalocyanines. ResearchGate. [Link]

-

Zhang, Y., et al. (2022). Geometric Structure, Electronic, and Spectral Properties of Metal-free Phthalocyanine under the External Electric Fields. ACS Omega. [Link]

-

De Francesco, R., et al. (2012). Theoretical Study of Near-Edge X-ray Absorption Fine Structure Spectra of Metal Phthalocyanines at C and N K-Edges. ResearchGate. [Link]

-

Abbas, H. H., et al. (2021). Synthesis, Characterization of Nickel (II) Phthalocynine, and Screening of Its Potential Antibacterial Activity. Journal of Medicinal and Chemical Sciences. [Link]

-

ResearchGate. (n.d.). FT-IR spectra for NiPc and for H2Pc powders. ResearchGate. [Link]

-

Refaely-Abramson, S., et al. (2013). Electronic Structure of Metallophthalocyanines, MPc (M = Fe, Co, Ni, Cu, Zn, Mg) and Fluorinated MPc. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (n.d.). Normalized Raman spectra of the α and β forms of NiPc and CuPc thin films. ResearchGate. [Link]

-

ResearchGate. (n.d.). a UV–Vis absorption spectra changes CoPc, CuPc and NiPc in CHCl3. b... ResearchGate. [Link]

-

Cojocaru, C. V., et al. (2024). Spectral Relationships of ZnPc and CuPc: UV-VIS and Fluorescence Behavior in Liquids and Thin Films. MDPI. [Link]

-

Rauchfuss Group. (n.d.). π-Complexes of Phthalocyanines and Metallophthalocyanines. University of Illinois. [Link]

-

Schoonheydt, R. A., & Heughebaert, F. (1992). Phthalocyanine Aggregation. ResearchGate. [Link]

-

University of Ottawa. (n.d.). (61Ni) Nickel NMR. NMR Facility. [Link]

-

Ambriz-Vargas, F., et al. (2017). Ultraviolet and visible spectroscopic studies of phthalocyanine and its complexes thin films. ResearchGate. [Link]

-

Sciortino, G., et al. (2019). A Quantum Chemistry View on Two Archetypical Paramagnetic Pentacoordinate Nickel(II) Complexes Offers a Fresh Look on Their NMR Spectra. Inorganic Chemistry. [Link]

-

Wikipedia. (n.d.). Raman spectroscopy. Wikipedia. [Link]

-

HORIBA. (n.d.). What is Raman Spectroscopy? HORIBA Scientific. [Link]

-

Behringer, K. D., & Blümel, J. (1996). 61Ni NMR spectroscopy of di- and tricarbonylnickel complexes. Magnetic Resonance in Chemistry. [Link]

-

Liddiard, S. M., et al. (2022). Mitigating Cobalt Phthalocyanine Aggregation in Electrocatalyst Films through Codeposition with an Axially Coordinating Polymer. ChemSusChem. [Link]

-

ResearchGate. (2016). Ni(II) is dimagnetic, its complexes do not show NMR data, so what types of spectroscopic data can support to fully characterize these complexes? ResearchGate. [Link]

-

ResearchGate. (n.d.). Aggregation behavior of the UV–Vis absorption spectra for dendritic... ResearchGate. [Link]

Sources

- 1. Chemical and Electronic Structure Characterization of Electrochemically Deposited Nickel Tetraamino-phthalocyanine: A Step toward More Efficient Deposition Techniques for Organic Electronics Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of this compound Thin Films for Solar Cell Applications [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mitigating Cobalt Phthalocyanine Aggregation in Electrocatalyst Films through Codeposition with an Axially Coordinating Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Surface Morphology Analysis of this compound Thin Films [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]

- 13. researchgate.net [researchgate.net]

- 14. The Electronic and Vibrational Spectroscopy of Metal Phthalocyanines and Metal Phthalocyanine Chlorides Isolated in Low Temperature Solids - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 15. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]

- 27. (61Ni) Nickel NMR [chem.ch.huji.ac.il]

- 28. A Quantum Chemistry View on Two Archetypical Paramagnetic Pentacoordinate Nickel(II) Complexes Offers a Fresh Look on Their NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis, Characterization of Nickel (II) Phthalocynine, and Screening of Its Potential Antibacterial Activity [jmchemsci.com]

- 30. chem.tamu.edu [chem.tamu.edu]

A Senior Application Scientist's Guide to the Crystal Structure Determination of Nickel Phthalocyanine via X-ray Diffraction

Abstract

Nickel(II) Phthalocyanine (NiPc), a robust and versatile metal complex, is a cornerstone material in the fields of organic electronics, catalysis, and chemical sensing.[1] Its performance in these applications is intrinsically linked to its solid-state packing, which is characterized by distinct polymorphic forms.[2][3] Understanding and controlling this polymorphism is paramount for designing materials with tailored properties. This in-depth technical guide provides researchers and drug development professionals with a comprehensive walkthrough of the definitive technique for this purpose: single-crystal X-ray diffraction (XRD). We will move from the foundational principles of crystallography to the practical nuances of data collection, structure solution, and refinement, using NiPc as a central case study. This document is designed not merely as a protocol, but as a framework for critical thinking in crystallographic analysis, emphasizing the causality behind experimental choices to ensure a trustworthy and reproducible structural determination.

Introduction: Why Crystal Structure Matters for NiPc

Nickel Phthalocyanine (C₃₂H₁₆N₈Ni) is a planar macrocyclic compound with a central nickel atom coordinated to four isoindole nitrogen atoms.[4] In the solid state, these planar molecules stack upon one another, primarily interacting through π-π stacking. The precise geometry of this stacking gives rise to at least two well-known polymorphs: the α-phase and the β-phase.[5]

-

α-Phase (alpha-phase): Generally considered the metastable form, often obtained in thin films.[6]

-

β-Phase (beta-phase): The more thermodynamically stable form, typically found in bulk crystalline powders grown at higher temperatures.[7]

The key difference lies in the herringbone packing angle of the molecules, which directly influences intermolecular electronic coupling and, consequently, the material's charge transport properties and optical absorption spectra.[8] Therefore, unambiguous determination of the crystal structure is not merely an academic exercise; it is a critical step in correlating a material's atomic-level arrangement with its macroscopic function. Single-crystal X-ray diffraction stands as the gold standard for this task, providing unequivocal proof of atomic positions, bond lengths, and intermolecular interactions.[9]

The overall workflow for determining the crystal structure of a compound like NiPc is a multi-stage process that requires both careful experimental work and sophisticated computational analysis.

Caption: High-level workflow for NiPc crystal structure determination.

The Experimental Heart: From Powder to Diffraction Pattern

The success of a crystallographic experiment is overwhelmingly dependent on the quality of the single crystal. A suitable crystal should be a single, well-ordered lattice, typically 0.1-0.3 mm in each dimension, and free of cracks or defects.[9]

Protocol: Growing and Mounting NiPc Single Crystals

Causality: For organic molecules like NiPc, physical vapor transport (sublimation) is an excellent method for growing high-quality crystals. It avoids solvent incorporation into the crystal lattice, which can cause disorder, and the slow, controlled deposition allows for the formation of well-ordered crystals, often of the more stable β-polymorph.

Methodology:

-

Preparation: Place a small amount (10-20 mg) of purified NiPc powder at one end of a sealed, evacuated quartz tube.

-

Sublimation: Place the tube in a two-zone tube furnace. Heat the end with the powder to approximately 500-550°C to induce sublimation.

-

Crystallization: Maintain the other end of the tube at a slightly cooler temperature (e.g., 450-480°C). Over several hours to days, NiPc will slowly deposit at the cooler end, forming distinct, often needle-like, single crystals.

-

Selection: Under a polarizing microscope, select a crystal with sharp edges, uniform extinction under cross-polarized light, and an appropriate size.

-

Mounting: Carefully affix the selected crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil or epoxy. Mount this assembly onto a goniometer head.[10]

Data Collection on a Modern Diffractometer

A single-crystal X-ray diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector.[10][11]

-

X-ray Source: Molybdenum (Mo, λ ≈ 0.7107 Å) is the most common source for small-molecule crystallography as its shorter wavelength provides higher resolution data and minimizes absorption effects compared to copper (Cu) sources.[10][11]

-

Goniometer: The goniometer precisely rotates the crystal to thousands of different orientations relative to the X-ray beam.

-

Detector: Modern diffractometers use CCD or CMOS-based pixel array detectors to efficiently capture the diffraction pattern.

Protocol: Single-Crystal Data Collection

-

Centering: Mount the goniometer head on the diffractometer and optically center the crystal in the X-ray beam.

-

Unit Cell Determination: Collect a few initial frames (pre-experiment) to locate diffraction spots. The software uses the positions of these initial reflections to determine the crystal's probable unit cell dimensions and Bravais lattice.

-

Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy (e.g., a series of ω and φ scans) to collect a complete, redundant dataset while minimizing data collection time. This involves rotating the crystal and collecting diffraction images at each step.

-

Data Integration: After collection, the software integrates the raw images. This process locates each reflection, measures its intensity, and assigns it Miller indices (h, k, l), creating a reflection data file (e.g., an .hkl file).[9]

The Computational Core: Solving and Refining the Structure

With a high-quality dataset in hand, the process moves to the computational phase. This is most commonly accomplished using the SHELX suite of programs, which has been a standard in the field for decades.[12][13]

Structure Solution: Overcoming the Phase Problem

The diffraction experiment measures the intensities of the reflections, but not their phases. This loss of information is known as the "phase problem" in crystallography.[9] For small molecules like NiPc, this is typically solved using Direct Methods.

Causality: Direct methods are a powerful mathematical approach that uses statistical relationships between the phases of the strongest reflections to generate an initial set of phases.[13][14] This allows for the calculation of an initial electron density map, from which the positions of the heaviest atoms (in this case, the Ni atom) can be identified.

Protocol: Structure Solution with SHELXS The solution process is initiated with an instruction file (.ins) that contains all known information.

Example SHELXS .ins file:

This file tells the program the title, cell parameters, symmetry, atomic composition, and instructs it to attempt a solution using direct methods (TREF).[14] A successful solution will generate a result file (.res) containing a list of atomic coordinates for the initial structural model.

Structure Refinement: The Iterative Path to Precision

The initial model from SHELXS is an approximation. Structure refinement is the iterative process of adjusting the model's parameters (atomic coordinates, displacement parameters) to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). This is done using a least-squares minimization algorithm within a program like SHELXL.[15][16]

The quality of the fit is monitored using the R-factor (R1), which is essentially a measure of the disagreement between the observed and calculated structure factors. A final R1 value below 5% (0.05) is indicative of a well-refined structure.

Caption: The iterative cycle of crystallographic structure refinement.

Protocol: Structure Refinement with SHELXL

-

Initial Refinement: Begin by refining the initial model from SHELXS. The goal is to correctly identify and label all non-hydrogen atoms.

-

Anisotropic Refinement: For non-hydrogen atoms, refine their displacement parameters anisotropically. This models the atom's thermal motion as an ellipsoid rather than a sphere, providing a more accurate model.

-

Locate Hydrogen Atoms: Hydrogen atoms are typically located in the difference electron density map (a map showing where the model fails to account for observed electron density). They are then refined using a "riding model" (HFIX), which constrains their positions and thermal parameters relative to their parent carbon or nitrogen atom.[13]

-

Final Refinement Cycles: Perform final cycles of least-squares refinement until the model converges (i.e., parameter shifts are negligible).

-

Validation: The final model is validated by checking crystallographic figures of merit (e.g., R1, wR2, Goodness-of-Fit) and ensuring the difference electron density map is flat, with no significant positive or negative peaks remaining. The final output is a Crystallographic Information File (CIF).[16]

Analysis and Interpretation: The Polymorphs of NiPc

The CIF is the standard publication format for crystallographic data. It contains all the essential information about the structure, including cell parameters, atomic coordinates, and bond lengths. For NiPc, a key outcome of this entire process is the unambiguous identification of the polymorph. The primary distinction between the α and β forms is their space group and unit cell parameters.[5][17]

| Parameter | α-Nickel Phthalocyanine | β-Nickel Phthalocyanine |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c or P2₁/n | P2₁/a (an equivalent setting of P2₁/c) |

| a (Å) | ~25.9 Å | ~19.9 Å |

| b (Å) | ~3.8 Å | ~4.71 Å |

| c (Å) | ~23.9 Å | ~14.9 Å |

| β (deg) | ~91.5° | ~121.9° |

| Molecules/Cell (Z) | 4 | 2 |

| Reference | [5] | [17] |

Trustworthiness: The data presented in the table are derived from peer-reviewed crystallographic studies. The self-validating nature of the refinement process, where the final model must successfully account for the entirety of the experimental data (as indicated by a low R-factor), provides high confidence in these structural assignments. The definitive source for such data is the Cambridge Structural Database (CSD), which archives and curates all published small-molecule crystal structures.[18][19]

Conclusion

The determination of this compound's crystal structure via single-crystal X-ray diffraction is a powerful, precise, and definitive process. It requires a blend of meticulous experimental technique in crystal growth and data collection, followed by a robust and iterative computational workflow for structure solution and refinement. By understanding the causality behind each step—from choosing a crystal growth method that favors a specific polymorph to interpreting the final R-factor—researchers can confidently correlate the atomic-level packing of NiPc with its vital electronic and physical properties. This knowledge is fundamental to the rational design of next-generation organic materials for a wide array of applications.

References

-

Journal of Applied Crystallography. Wikipedia. [Link]

-

Acta Crystallographica Section B. International Union of Crystallography. [Link]

-

Journal of Applied Crystallography. International Union of Crystallography. [Link]

-

Hussein, M. T., Nasir, E. M., & Al-Aarajiy, A. H. (2013). Structural and Surface Morphology Analysis of this compound Thin Films. Advances in Materials Physics and Chemistry, 3(1A), 14-20. [Link]

-

International Union of Crystallography (IUCr). IUCr Official Website. [Link]

-

Acta Crystallographica Section B. Wikipedia. [Link]

-

Journal of Applied Crystallography (German). Wikipedia. [Link]

-

Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. IUCr Journals. [Link]

-

Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. IUCr Journals. [Link]

-

Journal of Applied Crystallography. ResearchGate. [Link]

-

Journal of Applied Crystallography. SciSpace. [Link]

-

Single crystal X-ray diffraction. Fiveable. [Link]

-

Helliwell, J. R. (2023). 75 years of IUCr Journals: 1948 to 2023, an Editor-in-Chief's perspective. Acta Crystallographica Section A, 79(Pt 6), 494–501. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Precision X-Ray. [Link]

-

International Union of Crystallography. Wikipedia. [Link]

-

Structure Solution. OlexSys. [Link]

-

Journals. Crystal Mathematician Blog. [Link]

-

Sheldrick, G. M. Introduction to SHELXL Refinement. CDIFX. [Link]

-

Robertson, J. M., & Woodward, I. (1937). An X-Ray Study of the Phthalocyanines. Part III. Quantitutive Structure Determination of this compound. Journal of the Chemical Society, 219-230. [Link]

-

Crystallography Journals Online. International Union of Crystallography. [Link]

-

Structure Refinement. OlexSys. [Link]

-

The SHELX package. MIT OpenCourseWare. [Link]

-

X-ray diffraction patterns for NiPc powder. ResearchGate. [Link]

-

Acta Crystallographica Section B-Structural Science Crystal Engineering and Materials. WoS Journal Info. [Link]

-

X-ray diffraction of the NiPc powder. ResearchGate. [Link]

-

Sukhikh, A. S., Klyamer, D. D., & Basova, T. V. (2018). X-Ray Diffraction Study of Crystal Structure and Thin Films of Chromium(II) Phthalocyaninate. Macroheterocycles, 11(4), 441-446. [Link]

-

Schematic of metallophthalocyanine crystal structure. ResearchGate. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. [Link]

-

Experimental setup for high-pressure single crystal diffraction. ResearchGate. [Link]

-

Single-crystal X-ray Diffraction. Carleton College. [Link]

-

Robertson, J. M. (1935). An X-Ray Study of the Structure of the Phthalocyanines. Part I. The Metal-free, Nickel, Copper, and Platinum Compounds. Journal of the Chemical Society, 615-621. [Link]

-

Nemykin, V. N., Gerasimchuk, N. N., & Muldowney, B. E. (2024). The X-ray crystal structure of the illusive unsubstituted iron(III) phthalocyanine µ-oxo(1) dimer. Journal of Porphyrins and Phthalocyanines, 28(04n05), 300-307. [Link]

-

Archer, E. A., et al. (2015). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 92(4), 720-723. [Link]

-

Cambridge Crystallographic Data Centre. Wikipedia. [Link]

-

Conformational Polymorphism of Ni(NCS)2 (P(CH2CH2CN)3)2. DTIC. [Link]

-

X-ray diffraction (XRD) patterns of Cu-, Zn- and Co-phthalocyanine. ResearchGate. [Link]

-

Can anyone help me to get a cif (Crystallographic information file) for Nickel and Nickel Phosphide?. ResearchGate. [Link]

-

This compound. NIST WebBook. [Link]

-

CCDC – Cambridge Crystallographic Data Centre. IISc SERC. [Link]

-

This compound. NIST WebBook. [Link]

-

Cambridge Crystallographic Data Centre. IFPRI. [Link]

-

CCDC. Chemistry World. [Link]

-

CCDC - The Cambridge Crystallographic Data Centre. LeadIQ. [Link]

-

Polymorphism of nickel sulfate hexahydrate. INIS-IAEA. [Link]

-

Occurrence of Polytypism in Compound Colloidal Metal Chalcogenide Nanocrystals. JoVE. [Link]

-

Nickel(II) 2,9,16,23-tetraamino-phthalocyanine. PubChem. [Link]

-

This compound. PubChem. [Link]

-

Conformational polymorphism of a pharmaceutical cocrystal involving niflumic acid and caffeine. IUCr Journals. [Link]

-

Wojnarowska, Z., et al. (2017). Studying the Crystallization of Various Polymorphic Forms of Nifedipine from Binary Mixtures with the Use of Different Experimental Techniques. Molecular Pharmaceutics, 14(6), 1970-1981. [Link]

Sources

- 1. This compound | C32H16N8Ni | CID 73295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. This compound [webbook.nist.gov]

- 5. Structural and Surface Morphology Analysis of this compound Thin Films [file.scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rigaku.com [rigaku.com]

- 9. fiveable.me [fiveable.me]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Structure Solution | OlexSys [olexsys.org]

- 15. Structure Refinement | OlexSys [olexsys.org]

- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 37. An X-ray study of the phthalocyanines. Part III. Quantitative structure determination of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 19. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]

An In-depth Technical Guide to the Electrochemical Properties of Novel Nickel Phthalocyanine Compounds

Introduction: The Allure of Nickel Phthalocyanines

Phthalocyanines (Pcs) are robust, planar macrocyclic compounds, structurally analogous to naturally occurring porphyrins, that have garnered significant attention across diverse scientific fields.[1][2][3] Their exceptional chemical and thermal stability, coupled with intense absorption in the Q-band region of the visible spectrum, makes them prime candidates for applications ranging from dyes and pigments to advanced materials.[1][2][3] When a nickel(II) ion is chelated within the central cavity, the resulting Nickel Phthalocyanine (NiPc) exhibits a rich and tunable electrochemical behavior, making it a focal point for research in electrocatalysis, chemical sensing, and energy storage.[4][5][6][7]

The term "novel" in the context of NiPc compounds refers to synthetic modifications of the parent molecule. These modifications are typically achieved by introducing functional groups (substituents) at the peripheral (β) or non-peripheral (α) positions of the phthalocyanine ring. This structural tailoring is the key to modulating the compound's electronic properties.[8][9] By strategically adding electron-donating or electron-withdrawing groups, researchers can fine-tune the redox potentials of the NiPc, influencing its catalytic activity and interaction with other molecules.[9][10] This guide provides an in-depth exploration of the core electrochemical techniques used to characterize these novel NiPc compounds, offering both theoretical grounding and practical, field-proven protocols for the modern researcher.

Foundational Principles of NiPc Electrochemistry

The electrochemical activity of NiPcs can be broadly categorized into two types of redox processes:

-

Ligand-Centered Redox Processes: These involve the addition or removal of electrons from the π-electron system of the phthalocyanine macrocycle. A NiPc molecule can typically undergo multiple one-electron reduction and oxidation steps associated with the Pc ring.[11][12]

-

Metal-Centered Redox Processes: These involve changes in the oxidation state of the central nickel ion (e.g., Ni(II)/Ni(I) or Ni(II)/Ni(III)). The accessibility of these states is highly dependent on the solvent, axial ligation, and the electronic influence of peripheral substituents.[6]

Distinguishing between these processes is a primary goal of electrochemical investigation. Spectroelectrochemistry, a technique that combines UV-Visible spectroscopy with electrochemical measurements, is particularly powerful for this purpose, as ligand-centered and metal-centered redox events often produce distinct spectral changes.[12]

Experimental Design: A Self-Validating System

The trustworthiness of electrochemical data hinges on a meticulously designed and executed experimental setup. Each component choice is critical and must be justified to ensure the data is reproducible and free from artifacts.

Causality Behind Reagent & Material Selection

-

Solvent: For NiPc compounds, non-aqueous, aprotic solvents are preferred to avoid complications from water, which can coordinate to the metal center or react with electrochemically generated species.[13] Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) are common choices.[14][15] The solvent's purity, particularly its water content, is paramount.

-

Supporting Electrolyte: A supporting electrolyte is necessary to ensure conductivity of the solution and to minimize IR drop. The electrolyte must be electrochemically inert within the potential window of interest. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) are excellent choices due to their large electrochemical windows and non-coordinating nature.[14][16] A typical concentration is 0.1 M.

-

Working Electrode (WE): Glassy Carbon (GC) is the most common working electrode for studying soluble NiPcs. Its wide potential window, chemical inertness, and ease of polishing make it ideal. Proper polishing to a mirror finish before each experiment is non-negotiable to ensure a reproducible electrode surface.

-

Reference Electrode (RE): In non-aqueous solvents, a stable reference potential is crucial but challenging to maintain.[17][18] While aqueous electrodes like Ag/AgCl can be used with a salt bridge, this risks contamination.[18] A superior choice is a non-aqueous Ag/Ag⁺ electrode (a silver wire immersed in a solution of AgNO₃ in the same solvent/electrolyte system).[18][19][20]

-

Trustworthiness Pillar: To ensure data comparability across different experiments and labs, it is standard practice to include an internal reference standard, such as the Ferrocene/Ferricenium (Fc/Fc⁺) redox couple, in the solution at the end of an experiment.[17][21] All measured potentials should then be reported relative to the E₁⸝₂ of Fc/Fc⁺.

-

-

Counter Electrode (CE): A platinum wire or coil is the standard choice for the counter electrode. Its function is simply to complete the electrical circuit, and its surface area should be larger than that of the working electrode to ensure the processes at the WE are not limited by the CE.[16]

Experimental Workflow Diagram

The following diagram illustrates a robust workflow for electrochemical analysis.

Caption: Standard workflow for electrochemical characterization.

Core Technique: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for investigating redox-active molecules. It provides a rapid assessment of redox potentials, chemical reversibility, and electron transfer kinetics.

Field-Proven Protocol for Cyclic Voltammetry

-

Electrode Preparation:

-

Polish a 3 mm diameter glassy carbon working electrode on a polishing pad using successively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) for approximately 60 seconds each.

-

Rinse the electrode thoroughly with deionized water, then sonicate for 60 seconds in ethanol, followed by a final rinse with the experimental solvent (e.g., DCM). Dry under a stream of nitrogen.

-

Clean the platinum wire counter electrode and the silver wire for the reference electrode with appropriate solvents.

-

-

Cell Assembly & Measurement:

-

Assemble the three electrodes in an electrochemical cell containing ~5 mL of 0.1 M TBAPF₆/DCM solution.

-

Deoxygenate the solution by bubbling with high-purity argon for at least 15 minutes. Maintain an argon blanket over the solution for the duration of the experiment.[16]

-

Record a background CV scan at a scan rate of 100 mV/s to ensure the solvent/electrolyte system is pure and free of electroactive impurities within the desired potential window.

-

Add the novel NiPc compound to the cell to achieve a final concentration of approximately 1 mM.

-

Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).

-

Interpreting the Voltammogram

A cyclic voltammogram plots the current response (y-axis) versus the applied potential (x-axis). For a reversible, one-electron process, the key parameters are:

-

Half-wave Potential (E₁⸝₂): Calculated as (Eₚₐ + Eₚ꜀)/2, where Eₚₐ and Eₚ꜀ are the anodic and cathodic peak potentials, respectively. E₁⸝₂ provides a good approximation of the formal redox potential of the couple.

-

Peak Separation (ΔEₚ): Defined as |Eₚₐ - Eₚ꜀|. For a theoretically ideal, reversible one-electron transfer, ΔEₚ is ~59 mV at room temperature. Larger values often indicate slower electron transfer kinetics.

-

Peak Current Ratio (iₚₐ/iₚ꜀): For a reversible process where both species are stable, this ratio should be close to 1. A ratio deviating significantly from 1 suggests that the electrochemically generated species is unstable and undergoes a follow-up chemical reaction.

The following diagram illustrates the relationship between molecular structure and electrochemical output.

Caption: Effect of substituents on NiPc redox potential.

Data Presentation & Comparative Analysis

Systematically modifying the peripheral substituents on the NiPc macrocycle allows for direct investigation of structure-property relationships.[8][9] Electron-donating groups (like alkoxy) increase the electron density on the ring, making it easier to oxidize (a more negative potential).[10][22] Conversely, electron-withdrawing groups (like cyano or fluoro) make the ring more electron-deficient and harder to oxidize (a more positive potential).[8][9]

Table 1: Comparative CV Data for Peripherally Substituted NiPc Compounds (Data is representative and compiled for illustrative purposes based on typical findings in the literature.[10][22])

| Compound | Substituent Type | 1st Ring Oxidation (E₁⸝₂ vs Fc/Fc⁺) | 1st Ring Reduction (E₁⸝₂ vs Fc/Fc⁺) |

| NiPc(OMe)₈ | Electron-Donating | +0.55 V | -1.15 V |

| NiPc | Unsubstituted | +0.70 V | -1.00 V |

| NiPc(CN)₈ | Electron-Withdrawing | +1.10 V | -0.65 V |

This data clearly demonstrates the powerful influence of peripheral functionalization. An electron-donating group like methoxy (-OMe) makes the first oxidation 150 mV easier compared to the unsubstituted parent compound.[10] In contrast, a strongly electron-withdrawing group like cyano (-CN) makes the oxidation 400 mV more difficult.[10] This tunability is central to designing NiPc molecules for specific applications, such as catalysts for CO₂ reduction where precise redox potentials are required to drive the reaction efficiently.[4][5][23]

Conclusion and Future Outlook

The electrochemical characterization of novel this compound compounds is a dynamic and essential field. Techniques like cyclic voltammetry, when performed with rigorous attention to experimental detail, provide invaluable insights into the electronic structure of these versatile molecules. The ability to systematically tune the redox properties of NiPcs through synthetic modification has cemented their role as highly promising materials for next-generation electrocatalysts, sensors, and components in molecular electronics.[24][25][26] Future research will likely focus on developing more complex, multi-functionalized NiPc systems and exploring their electrochemical behavior at interfaces and in solid-state devices.[24][27]

References

- Recent advances in electrocatalysis with phthalocyanines. Chemical Society Reviews (RSC Publishing).

- Recent Progress on this compound Based Electrocatalysts for CO2 Reduction. Nanoscale (RSC Publishing).

- Effects of peripheral substituents and axial ligands on the electronic structure and properties of iron phthalocyanine. PubMed.

- Metal phthalocyanines as selective electrocatalysts for CO2 reduction in acidic electrolytes.

- Synthesis of 4-Aminophenoxy Substituted this compound Complex and Investigation of Electrochemical and Thermal Properties. MW Journal of Science.

- Recent progress on this compound-based electroc

- A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion. PubMed Central.

- A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion. Chemical Science (RSC Publishing).

- Synthesis, Characterization, and Electrochemical Properties of Metallophthalocyanines for Use in Energy Storage Applic

- Ni-Phthalocyanine Derived Electrocatalysts for Oxygen Reduction Reaction and Hydrogen Evolution Reaction: Active Sites Formation and Electrocatalytic Activity.

- Synthesis of 4-Aminophenoxy Substituted this compound Complex and Investigation of Electrochemical and Thermal Properties.

- Reference Electrodes and Their Usage. Metrohm.

- Structure and electrochemical properties of carbon nanostructures derived from nickel(II) and iron(II) phthalocyanines. PubMed.

- Phthalocyanine Modified Electrodes in Electrochemical Analysis.

- Chemical and Electronic Structure Characterization of Electrochemically Deposited Nickel Tetraamino-phthalocyanine. PubMed Central.

- Synthesis of 4-Aminophenoxy Substituted this compound Complex and Investigation of Electrochemical and Thermal Properties. MW Journal of Science.

- Molecular engineering of dispersed nickel phthalocyanines on carbon nanotubes for selective CO2 reduction. Zisheng Zhang.

- How to Select the Best Reference Electrode for Accurate Electrochemical Measurements. Cypress Systems.

- Electrochemical Studies of Metal Phthalocyanines as Alternative Cathodes for Aqueous Zinc Batteries in “W

- Effects of Peripheral Substituents and Axial Ligands on the Electronic Structure and Properties of Iron Phthalocyanine.

- Reference Electrodes for Precise Electrochemical Control. ScienceGears.

- Non-aqueous reference electrode. ALS Co., Ltd.

- Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. MDPI.

- The key role of peripheral substituents in the chemistry of phthalocyanines and their analogs.

- Octa‐Substituted Ruthenium Phthalocyanines: The Influence of Peripheral and Nonperipheral Alkyl and Alkoxy Groups on the Electrochemical and Spectroscopical Properties.

- Reference electrode. Wikipedia.

- Electrochemical and spectroelectrochemical properties of new metal free, nickel(II), lead(II) and zinc(II) phthalocyanines. AVESİS.